molecular formula C22H23N3O3 B5622707 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B5622707
M. Wt: 377.4 g/mol
InChI Key: RBRXXTFFUYUFMN-UHFFFAOYSA-N
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Description

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridazinone derivative with 4-(propan-2-yl)phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Hydroxylated Derivatives: Formed through oxidation reactions.

    Alcohol Derivatives: Resulting from reduction reactions.

    Functionalized Aromatic Compounds: Produced via substitution reactions.

Scientific Research Applications

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(methyl)phenyl]acetamide

Uniqueness

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs. The presence of the methoxy group and the isopropyl-substituted phenyl ring can influence its interaction with molecular targets and its overall bioactivity.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15(2)16-7-9-18(10-8-16)23-21(26)14-25-22(27)12-11-20(24-25)17-5-4-6-19(13-17)28-3/h4-13,15H,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXXTFFUYUFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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